molecular formula C10H11F3N2O B2391994 1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol CAS No. 1343710-49-5

1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol

Cat. No.: B2391994
CAS No.: 1343710-49-5
M. Wt: 232.206
InChI Key: YAKFZEMBYWPLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It features a pyrrolidin-3-ol scaffold linked to a 6-(trifluoromethyl)pyridin-2-yl group. The pyrrolidine ring is a common feature in bioactive molecules and pharmaceuticals, often contributing to a compound's three-dimensional structure and its ability to interact with biological targets . The presence of the trifluoromethyl group on the pyridine ring is a significant modification, as this moiety is frequently used to fine-tune the properties of lead compounds, including their metabolic stability, lipophilicity, and binding affinity . While the specific biological activities and applications of this exact compound require further investigation, analogs and closely related structures, such as those featuring the pyrrolidin-3-ol group attached to other substituted pyridines (e.g., 3-trifluoromethyl or 3-chloro-5-trifluoromethyl), are studied as potential intermediates or active components in various research fields . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules or for use in developing pharmacologically active agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-5-4-7(16)6-15/h1-3,7,16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKFZEMBYWPLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The most robust method involves a palladium-catalyzed coupling between 2-chloro-6-(trifluoromethyl)pyridine and pyrrolidin-3-ol. Adapted from procedures in and, the reaction employs:

  • Catalyst : XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ with Xantphos (10 mol%).
  • Base : K₃PO₄ or t-BuONa (2–3 equiv).
  • Solvent : Dioxane/water mixtures or toluene.
  • Temperature : 80–110°C for 12–24 h.

Mechanistic Insights : The palladium catalyst facilitates oxidative addition into the C–Cl bond of the pyridine, followed by ligand exchange with the pyrrolidine amine. Reductive elimination yields the C–N bond.

Experimental Procedure (Adapted from)

  • Charge a microwave vial with 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv), pyrrolidin-3-ol (1.2 equiv), XPhos Pd G2 (0.05 equiv), K₃PO₄ (2.0 equiv), dioxane (10 mL), and H₂O (2 mL).
  • Purge with N₂, seal, and stir at 80°C for 12 h.
  • Concentrate under reduced pressure, purify by flash chromatography (EtOAc/hexanes), and isolate the product as a white solid (yield: 65–75%).

Nucleophilic Aromatic Substitution (NAS)

Substrate Reactivity and Limitations

While less common due to the electron-deficient nature of the pyridine ring, NAS proceeds under forcing conditions:

  • Substrate : 2-Fluoro-6-(trifluoromethyl)pyridine (enhanced leaving group ability).
  • Base : DIEA or Cs₂CO₃ (2–4 equiv).
  • Solvent : DMF or MeCN at 100–120°C.

Yield : 30–45%, limited by competing side reactions.

Procedure (Adapted from)

  • Combine 2-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv), pyrrolidin-3-ol (1.5 equiv), and Cs₂CO₃ (3.0 equiv) in MeCN (15 mL).
  • Reflux at 100°C for 24 h, filter, and concentrate.
  • Purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) to obtain the product (yield: 38%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (499 MHz, DMSO-d₆) : δ 8.15 (d, J = 7.5 Hz, 1H, Py-H), 7.85 (t, J = 7.8 Hz, 1H, Py-H), 7.45 (d, J = 7.5 Hz, 1H, Py-H), 4.85 (s, 1H, OH), 3.65–3.55 (m, 2H, NCH₂), 3.40–3.30 (m, 2H, NCH₂), 2.95–2.85 (m, 1H, CHOH), 1.95–1.75 (m, 2H, CH₂).
  • LRMS (ESI) : m/z 233.1 [M+H]⁺ (calc. 232.08).

Physicochemical Properties

Property Value
Molecular Weight 232.20 g/mol
XLogP3 1.7
Topological Polar SA 36.4 Ų
Hydrogen Bond Donors 1

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Rel.) Scalability
Buchwald-Hartwig 65–75 >95 High Excellent
NAS 30–45 80–90 Moderate Poor

Key Observations :

  • Palladium-catalyzed coupling offers superior yields and scalability but requires expensive catalysts.
  • NAS is cost-effective but unsuitable for large-scale synthesis due to low efficiency.

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

  • Trifluoromethyl (-CF₃) vs. Fluoro (-F): The target compound’s -CF₃ group enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to the -F-substituted analog, (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (logP ≈ 0.9) . The -CF₃ group’s bulkiness and electron-withdrawing nature may improve binding to hydrophobic enzyme pockets.
  • Methoxy (-OMe) and Alkyl Groups: Methoxy-substituted pyridines (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) exhibit reduced electron-withdrawing effects, which may alter electronic interactions with biological targets .

Substituent Effects on the Pyrrolidine Ring

  • Hydroxyl (-OH) vs. Phenylethyl or Methanol Groups: The -OH group in the target compound enhances solubility (cLogS ≈ -2.5) compared to phenylethyl-substituted analogs (e.g., 1a/1b in , cLogS ≈ -4.2) . This improves bioavailability but may reduce blood-brain barrier penetration. Methanol derivatives (e.g., (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) balance moderate solubility (cLogS ≈ -3.1) with retained hydrogen-bonding capacity .

Heterocycle Variations

  • Triazolopyridazine Analogs:
    • Compounds like 6-(1-pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine () replace pyridine with triazolopyridazine, introducing additional nitrogen atoms. This modification may enhance aromatic stacking interactions but alter target selectivity .

Research Findings and Discussion

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight and Lipophilicity: The target compound (MW = 245.23 g/mol) falls within the acceptable range for drug-like molecules (MW < 500), unlike phenylethyl-substituted analogs (MW > 350), which may face ADME challenges .

Comparative Data Table

Compound Name Pyridine Substituent Pyrrolidine Substituent Molecular Formula Molecular Weight (g/mol) logP (Predicted) Biological Activity
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol 6-CF₃ 3-OH C₁₁H₁₂F₃N₂O 245.23 1.8 Antiviral (inferred)
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-F 3-CH₂OH C₁₀H₁₃FN₂O 196.22 0.9 Research use (unspecified)
1a () 4-Pyridyl (oxadiazole) 1-(2-Phenylethyl), 3-O C₂₅H₂₄N₄O₂ 412.49 4.2 Antiviral (reported)
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine-3-CF₃ 6-Pyrrolidinyl C₁₂H₁₂F₃N₅ 283.25 2.5 Structural analog (no data)

Biological Activity

1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N3C_{10}H_{12}F_3N_3, with a molecular weight of approximately 239.22 g/mol. The trifluoromethyl moiety contributes to the compound's electrophilicity, influencing its interactions with biological targets.

Synthesis

Several synthetic routes have been reported for this compound, often involving the reaction of pyrrolidine derivatives with trifluoromethyl-substituted pyridines under various conditions.

Example Synthesis Method

Yield Reaction Conditions Procedure
81.4%In acetonitrileDissolve 2-chloro-6-trifluoromethyl pyridine in acetonitrile with anhydrous piperazine, filter, evaporate, and purify.

Anticancer Activity

Research has demonstrated that derivatives of trifluoromethylpyridines exhibit notable anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of a related compound against human cancer cell lines, revealing that it exhibited significant antiproliferative effects compared to standard treatments like Combretastatin-A4 (CA-4) .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases: Compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells.
  • Induction of Apoptosis: Some studies indicate that these compounds can trigger apoptotic pathways in malignant cells.

Pharmacological Applications

Given its promising biological activities, this compound may have applications in:

  • Cancer Therapy: Due to its ability to inhibit tumor growth.
  • Neuropharmacology: Potential interactions with neurotransmitter systems could make it relevant for treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound Name Similarity Index Key Features
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine0.82Contains methoxy group; different reactivity profile.
(5-(Trifluoromethyl)pyridin-2-yl)methanol0.71Alcohol functional group; alters polarity and solubility.
5-(Trifluoromethyl)pyridin-2-ol0.70Hydroxyl group enhances hydrogen bonding capabilities.

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : 1^1H and 19^19F NMR identify substituent positions and confirm trifluoromethyl integration. For example, 1^1H NMR peaks near δ 3.5–4.0 ppm indicate pyrrolidine protons adjacent to the hydroxyl group .
  • X-ray Crystallography : Resolves absolute stereochemistry, as seen in studies of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, where hydroxyl orientation impacts hydrogen-bonding networks .
  • Chiral HPLC : Separates enantiomers, ensuring enantiopurity in biologically active studies .

What advanced strategies enable enantioselective synthesis of this compound?

Advanced Synthesis Challenges
Enantioselective routes require chiral catalysts or chiral pool starting materials. For example:

  • Asymmetric hydrogenation : Chiral phosphine ligands (e.g., BINAP) with ruthenium catalysts can induce stereocontrol in pyrrolidine ring formation .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes using stereospecific intermediates .

How should researchers address contradictions in reported biological activities of this compound?

Data Contradiction Analysis
Discrepancies in bioactivity data may arise from:

  • Stereochemical variations : The (S)-enantiomer of pyrrolidine derivatives often shows higher binding affinity than the (R)-form due to spatial compatibility with enzyme pockets .
  • Impurity effects : Purity <97% (e.g., residual solvents or byproducts) can mask true activity, necessitating rigorous QC via LC-MS .
  • Assay conditions : Variances in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter ligand-receptor interactions .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced Modeling Approaches

  • Docking simulations (AutoDock Vina) : Model binding modes with enzymes like kinases or cytochrome P450, leveraging the hydroxyl group’s hydrogen-bonding potential .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over nanoseconds, highlighting trifluoromethyl’s hydrophobic contributions .
  • QSAR models : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on bioactivity using datasets from PubChem .

How can researchers resolve conflicting solubility data in different solvents?

Q. Methodological Optimization

  • Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions, ethanol for hydrogen-bonding) .
  • Co-solvent systems : Mixtures like water:acetonitrile (70:30) enhance solubility while maintaining stability .
  • Thermodynamic studies : Measure logP values to predict partitioning behavior in biological membranes .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Scale-Up Considerations

  • Catalyst recycling : Pd/C recovery reduces costs but requires filtration optimization to prevent leaching .
  • Continuous flow reactors : Improve yield consistency and safety for exothermic steps (e.g., fluorination) .
  • Byproduct management : Chromatography may be replaced with crystallization for cost-effective purification at scale .

How does the hydroxyl group influence enzyme inhibition mechanisms?

Biological Mechanism Insights
The hydroxyl group acts as a hydrogen-bond donor, critical for:

  • Binding affinity : In kinase inhibitors, hydroxyl interactions with ATP-binding pockets improve IC50_{50} values .
  • Metabolic stability : Protects against oxidative degradation by cytochrome P450 enzymes, as seen in fluorinated pyridine derivatives .
  • Selectivity : Steric hindrance from the pyrrolidine ring reduces off-target effects .

What are the best practices for handling and storing this compound to ensure stability?

Q. Stability Protocols

  • Storage : Argon-purged vials at -20°C prevent oxidation of the hydroxyl group .
  • Light sensitivity : Amber glassware avoids photodegradation of the pyridine ring .
  • Moisture control : Desiccants (silica gel) prevent hydrolysis of trifluoromethyl groups .

How is this compound utilized as a building block in medicinal chemistry?

Q. Advanced Applications

  • Fragment-based drug design : The pyrrolidine-pyridine core serves as a scaffold for attaching pharmacophores (e.g., sulfonamides for antimicrobial activity) .
  • Proteolysis-targeting chimeras (PROTACs) : The hydroxyl group links to E3 ligase ligands, enabling targeted protein degradation .
  • PET tracer development : 18^{18}F-labeled analogs exploit trifluoromethyl’s metabolic stability for imaging studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.